

An In-depth Technical Guide to the Azeotrope of Isopropyl Acetate and Water

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azeotropic system formed by isopropyl acetate and water. It delves into the physicochemical properties, experimental determination, and separation strategies for this industrially relevant azeotrope. The information presented is intended to support research, development, and optimization of processes where this azeotropic behavior is a critical consideration.

Physicochemical Properties of the Isopropyl Acetate-Water Azeotrope

Isopropyl acetate and water form a minimum boiling point, heterogeneous azeotrope. This means the azeotrope has a boiling point lower than either of its individual components and, upon condensation, the vapor separates into two immiscible liquid phases. The formation of this azeotrope is a significant factor in processes such as synthesis, purification, and solvent recovery involving these two substances.

Azeotropic Composition and Boiling Point

At standard atmospheric pressure (101.3 kPa), the binary azeotrope of isopropyl acetate and water has the following properties:



Property	Value	Reference
Boiling Point	75.9 °C	[1]
Isopropyl Acetate Composition (wt%)	88.9%	[1]
Water Composition (wt%)	11.1%	[1]

Ternary Azeotropic System with Isopropanol

In many industrial processes, particularly in the synthesis of isopropyl acetate from isopropanol and acetic acid, a ternary azeotrope is formed. This is crucial to consider for separation and purification strategies.

Property	Value	Reference
Boiling Point	75.5 °C	[1]
Isopropyl Acetate Composition (wt%)	76%	[1]
Isopropanol Composition (wt%)	13%	[1]
Water Composition (wt%)	11%	[1]

Influence of Pressure

The composition and boiling point of an azeotrope are dependent on pressure. For minimum boiling azeotropes, such as isopropyl acetate and water, an increase in pressure generally leads to a slight shift in the azeotropic composition and an increase in the boiling point. Conversely, a decrease in pressure will lower the boiling point. While the general principle is established, specific quantitative vapor-liquid equilibrium (VLE) data for the isopropyl acetatewater system at varying pressures is not readily available in the reviewed literature. The design of separation processes operating at pressures other than atmospheric would necessitate experimental determination of the VLE data under those specific conditions.



Experimental Determination of Azeotropic Properties

The accurate determination of vapor-liquid equilibrium (VLE) data is fundamental to understanding and modeling the behavior of the isopropyl acetate-water azeotrope. Various experimental setups can be employed for this purpose, with the modified Othmer still and recirculating stills being common choices.

Experimental Protocol: Determination of VLE Data using a Modified Othmer-type Recirculating Still

This protocol outlines the steps for determining the VLE data for the isopropyl acetate-water binary system.

Apparatus:

- Modified Othmer-type recirculating still (comprising a boiling flask, a vapor-jacketed equilibrium chamber, a condenser, and a condensate return line)
- Heating mantle with a temperature controller
- Calibrated thermometer or thermocouple
- Sampling ports for both liquid and condensed vapor phases
- Analytical balance
- · Gas chromatograph (GC) or refractometer for composition analysis

Procedure:

- Preparation and Calibration:
 - Thoroughly clean and dry all glassware.
 - Calibrate the temperature measuring device using a known standard.



- Prepare a calibration curve for the analytical instrument (GC or refractometer) using standard mixtures of known compositions of isopropyl acetate and water.
- · Charging the Still:
 - Prepare a binary mixture of isopropyl acetate and water of a known composition.
 - Charge the boiling flask with the prepared mixture.
- · Establishing Equilibrium:
 - Turn on the heating mantle and allow the mixture to boil.
 - The vapor generated will rise into the equilibrium chamber, condense, and the condensate will be returned to the boiling flask.
 - Allow the system to operate under total reflux for a sufficient period (typically 30-60 minutes) to reach a steady state. Equilibrium is considered to be reached when the temperature in the equilibrium chamber remains constant for an extended period.
- Sampling:
 - Once equilibrium is established, simultaneously collect samples from the liquid phase in the boiling flask and the condensed vapor phase.
 - Ensure that the samples are collected carefully to avoid any flashing or contamination.
- Composition Analysis:
 - Analyze the composition of both the liquid and vapor samples using the calibrated analytical instrument.
- Data Collection for Different Compositions:
 - Repeat steps 2-5 for a range of different initial mixture compositions to obtain VLE data across the entire composition range.
- Data Analysis:



- Plot the vapor phase mole fraction against the liquid phase mole fraction to generate the VLE diagram.
- The point where the vapor and liquid compositions are equal represents the azeotropic point.

Separation of the Isopropyl Acetate-Water Azeotrope

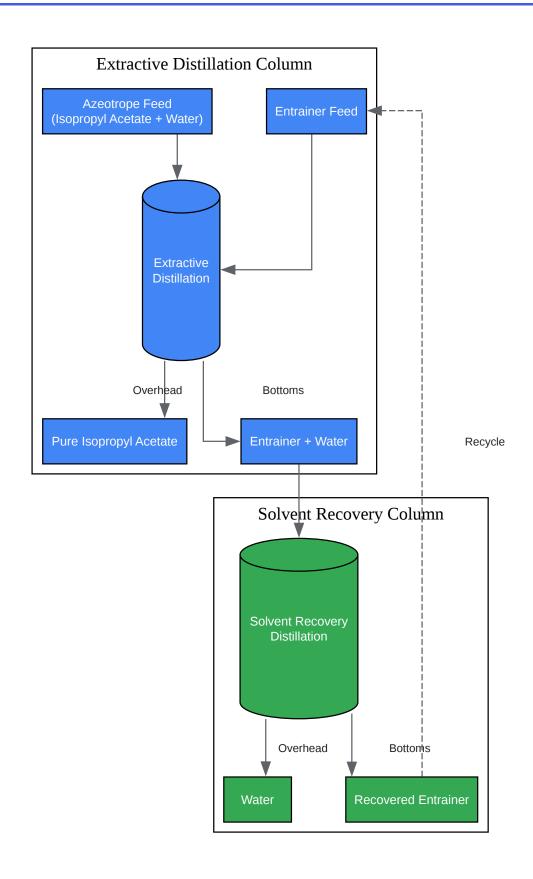
Due to the formation of a minimum boiling azeotrope, simple distillation is not effective for separating isopropyl acetate and water beyond the azeotropic composition. A common industrial method to overcome this is extractive distillation.

Extractive Distillation

Extractive distillation involves the addition of a third component, known as an entrainer or solvent, to the mixture. The entrainer should have a higher boiling point than the other components and should not form a new azeotrope with them. The entrainer selectively alters the relative volatility of the original components, allowing for their separation.

The following diagram illustrates the logical workflow of an extractive distillation process for the separation of the isopropyl acetate-water azeotrope.





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Caption: Extractive distillation workflow for separating the isopropyl acetate-water azeotrope.



In this process, the azeotropic mixture is fed into the extractive distillation column. The entrainer is introduced at a higher point in the column. The entrainer interacts more strongly with water, increasing its effective boiling point and allowing the more volatile isopropyl acetate to be separated as the overhead product. The bottom product, a mixture of the entrainer and water, is then fed to a second distillation column where the higher-boiling entrainer is separated from the water and recycled back to the first column.

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References

- 1. US4693789A Separation of isopropyl acetate from isopropanol by extractive distillation -Google Patents [patents.google.com]
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